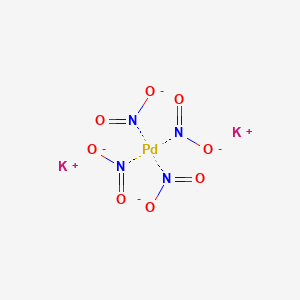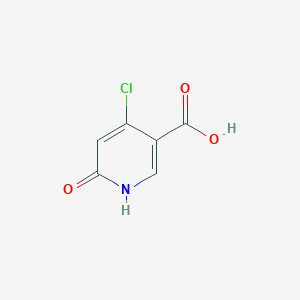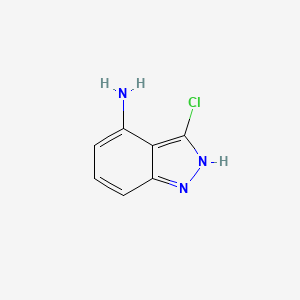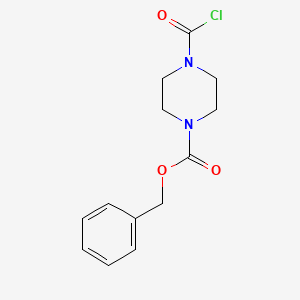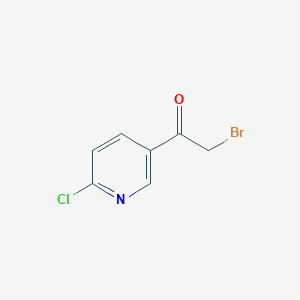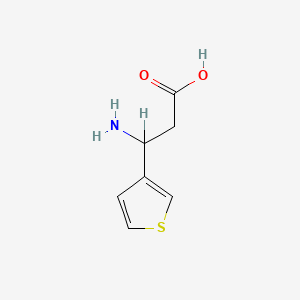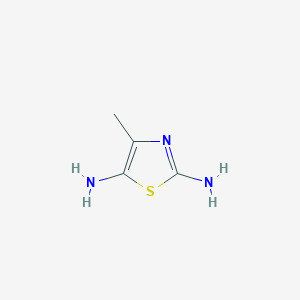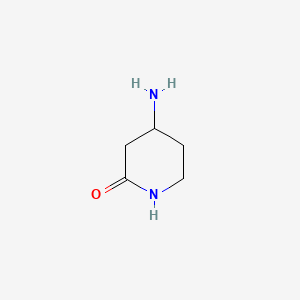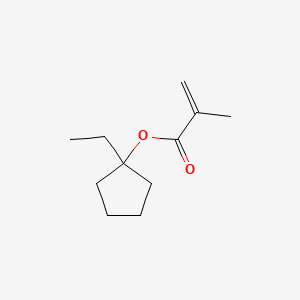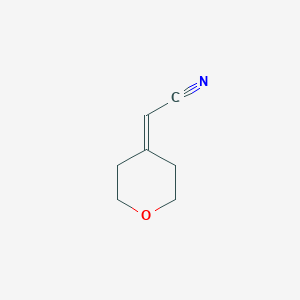
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
Descripción general
Descripción
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a related compound . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to the molecular structure.
Synthesis Analysis
A synthesis method for a related compound, dihydro-2H-pyran-4(3H)-one, has been documented . The process involves the reaction of dihydro-2H-pyran-4(3H)-one with tert-butyl tert-butyl hydrazinecarboxylate in the presence of AcOH and NaBH 3 CN .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 3,4-Dihydro-2H-pyran has the chemical formula C5H8O . The structure of a compound can be visualized using various spectroscopic techniques .Chemical Reactions Analysis
3,4-Dihydro-2H-pyran can be used as a reactant to synthesize various compounds . For example, it can be used to produce tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, and refractive index. For instance, 3,4-Dihydro-2H-pyran has a molecular weight of 84.12, a boiling point of 86 °C, a melting point of -70 °C, a density of 0.922 g/mL at 25 °C, and a refractive index of 1.440 .Aplicaciones Científicas De Investigación
-
Organic Chemistry
- 3,4-Dihydro-2H-pyran is used in the synthesis of O-Heterocycles .
- The olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second generation Grubbs’ catalysts .
- The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .
- The reactivity of arylpalladium intermediates enables 5- exo and 6- endo cyclizations of alkynols .
-
Food Chemistry
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Synthesis of gem-Difluorobishomoallylic Alcohols
-
Inverse Electron Demand Hetero Diels-Alder Reaction
- C2-symmetric bis(oxazoline)-Cu(II) complexes catalyze the inverse electron demand hetero Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins in high diastereo- and enantioselectivity .
- α,β-Unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters and amides are effective heterodienes, while enol ethers and sulfides function as heterodienophiles .
-
Asymmetric Hetero-Diels-Alder Reactions in Hydrophobic Ionic Liquids
- Hydrophobic ionic liquids such as [Bmim]PF6 are powerful media for bis(oxazoline)-copper-catalyzed asymmetric hetero-Diels-Alder reactions, that allow a convenient catalyst recycling .
- The reactivities and stereoselectivities were comparable to those of the corresponding homogeneous reactions .
- The reaction was remarkably accelerated in [Bmim]PF6 compared to dichloromethane .
-
Arylpalladium-Catalyzed Cyclizations
-
Synthesis of Tetrahydropyranylated Products
-
Synthesis of Tetrahydropyran Derivatives
-
Molecular Iodine Catalysis
-
Synthesis of gem-Difluorobishomoallylic Alcohols
-
Asymmetric Hetero-Diels-Alder Reactions in Hydrophobic Ionic Liquids
- Hydrophobic ionic liquids such as [Bmim]PF6 are powerful media for bis(oxazoline)-copper-catalyzed asymmetric hetero-Diels-Alder reactions, that allow a convenient catalyst recycling .
- The reactivities and stereoselectivities were comparable to those of the corresponding homogeneous reactions .
- The reaction was remarkably accelerated in [Bmim]PF6 compared to dichloromethane .
-
Arylpalladium-Catalyzed Cyclizations
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(oxan-4-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDIIYCZBJKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600275 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile | |
CAS RN |
204651-40-1 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



